Fmoc-D-cysteine

Descripción general

Descripción

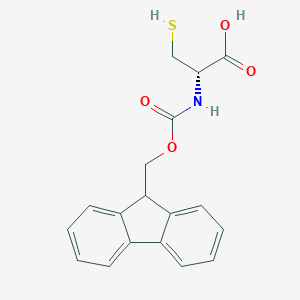

Fmoc-D-Cysteine is an N-terminal protected cysteine derivative used in peptide synthesis . It has two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .

Synthesis Analysis

The synthesis of Fmoc-D-Cysteine involves a series of small-molecule C-terminal amidation tags based on phosphonate or aliphatic moieties . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue .

Molecular Structure Analysis

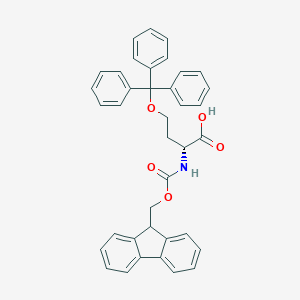

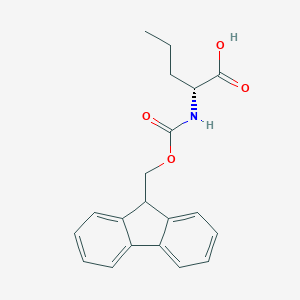

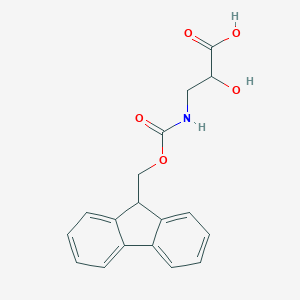

The empirical formula of Fmoc-D-Cysteine is C37H31NO4S . Its molecular weight is 585.71 . The SMILES string representation of its structure is OC(=O)C@@H(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46 .

Chemical Reactions Analysis

Fmoc-D-Cysteine is involved in Fmoc solid-phase peptide synthesis . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .

Physical And Chemical Properties Analysis

Fmoc-D-Cysteine is a white powder or crystal . It is used in peptide synthesis . It is stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Peptide and Protein Science

Summary of the Application

Fmoc-D-cysteine is used in peptide and protein science, specifically in the protection and deprotection of the cysteine thiol group. This has enabled a vast array of peptide and protein chemistry over the last several decades .

Methods of Application

The Fmoc group is attached to the N-terminus (amino group) of the cysteine. This group ensures the N-terminus doesn’t participate in peptide bond formation during synthesis but can be selectively removed later. The conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are all part of the process .

Results or Outcomes

The use of Fmoc-D-cysteine has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Solid Phase Peptide Synthesis

Summary of the Application

Fmoc-D-cysteine is used in Solid Phase Peptide Synthesis (SPPS), a method used to achieve larger quantities of peptides. This is especially useful when unnatural modifications or introduction of site-specific tags are required .

Methods of Application

In SPPS, the peptide chain is assembled step by step, in a specific sequence, on a solid support (resin). The Fmoc group is used as a temporary protecting group for the amino group of the amino acid residues. It prevents unwanted side reactions during the coupling process .

Results or Outcomes

SPPS has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules. It has been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .

Regioselective Synthesis of Cyclic Peptides

Summary of the Application

Fmoc-D-cysteine is used in the regioselective synthesis of cyclic peptides containing two disulfide bridges. This process is crucial in the creation of complex peptide structures .

Methods of Application

The Fmoc-D-cysteine is used in combination with Dpm and Mmt sulfhydryl protecting groups to achieve the regioselective synthesis of cyclic peptides .

Results or Outcomes

The use of Fmoc-D-cysteine in this process has facilitated the synthesis of complex cyclic peptides, which are important in various biological processes .

Fabrication of Nanobowl Infused Core–Shell Microstructures

Summary of the Application

Fmoc-D-cysteine is used in the fabrication of nanobowl infused core–shell microstructures. These structures have potential applications in the field of anticancer drug delivery .

Methods of Application

Fmoc-D-cysteine is used to fabricate nanobowl (NB) like structures through a continuous-flow microfluidics enabled supramolecular self-assembly process. The NBs are then infused into a vesicular shell, creating NB-shells .

Results or Outcomes

The NB-shells have been shown to have a pH switchable on/off anti-cancer drug delivery system. They were loaded with doxorubicin (Dox) with an encapsulation efficiency of 42% and exhibited enhanced efficacy in C6 glioma cells .

Self-Assembly and Hydrogel Formation

Summary of the Application

Fmoc-D-cysteine is used in the self-assembly of new Fmoc-dipeptides, which have the ability to form supramolecular nanostructures and their three-dimensional networks .

Methods of Application

Fmoc-D-cysteine is used in the formation of Fmoc-dipeptides. These dipeptides have the ability to self-assemble into supramolecular nanostructures under aqueous conditions, facilitating hydrogel formation .

Results or Outcomes

The self-assembly of these Fmoc-dipeptides has led to the fabrication of various biofunctional materials. These materials have potential applications in the development of new drugs and in materials science .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

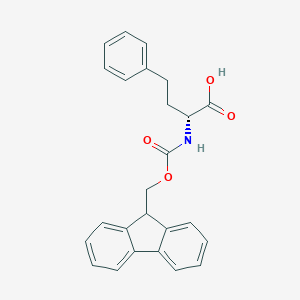

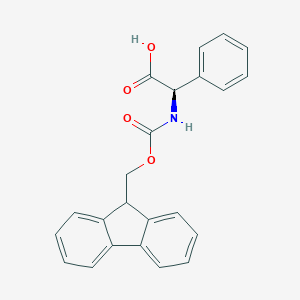

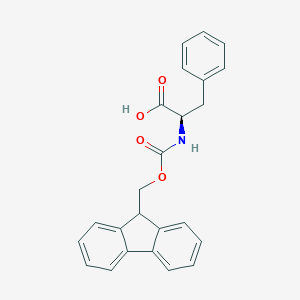

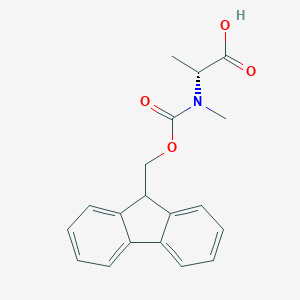

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDKXQYAKLQKF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-cysteine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

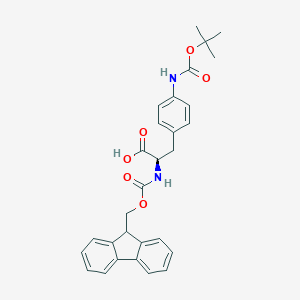

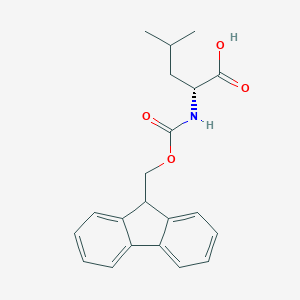

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)